molecular formula C18H16O7 B13806829 4H-1-Benzopyran-4-one, 6,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)- CAS No. 79492-73-2

4H-1-Benzopyran-4-one, 6,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B13806829
CAS No.: 79492-73-2
M. Wt: 344.3 g/mol
InChI Key: COJGTOWPKOSQSC-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. This particular compound is found in various medicinal plants and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavone backbone. One common method involves the use of methyl iodide and potassium carbonate in dimethylformamide as the solvent. The reaction is carried out at room temperature, and the product is purified through extraction and chromatography .

Industrial Production Methods

Industrial production of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone may involve the extraction of the compound from plant sources, followed by purification using techniques such as high-performance liquid chromatography. The compound can also be synthesized in large quantities using optimized synthetic routes that ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into dihydroflavones.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as methylated or acetylated flavones, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone involves the modulation of various molecular pathways:

Comparison with Similar Compounds

6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is unique due to its specific substitution pattern on the flavone backbone. Similar compounds include:

    Cirsilineol (5,4’-dihydroxy-6,7,3’-trimethoxyflavone): Known for its anti-inflammatory and anticancer properties.

    Eupatorin (3’,5-dihydroxy-4’,6,7-trimethoxyflavone): Exhibits antiproliferative and anti-inflammatory activities.

    Tangeretin (4’,5,6,7,8-pentamethoxyflavone): Recognized for its anticancer and neuroprotective effects .

These compounds share similar structural features but differ in their specific biological activities and therapeutic potential.

Properties

CAS No.

79492-73-2

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

6,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-16-4-9(5-17(23-2)18(16)24-3)14-7-11(19)10-6-12(20)13(21)8-15(10)25-14/h4-8,20-21H,1-3H3

InChI Key

COJGTOWPKOSQSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=CC(=C(C=C3O2)O)O

Origin of Product

United States

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